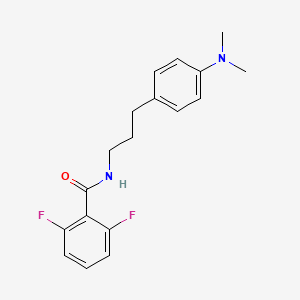

N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O/c1-22(2)14-10-8-13(9-11-14)5-4-12-21-18(23)17-15(19)6-3-7-16(17)20/h3,6-11H,4-5,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIHMIOLGIKKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

One of the primary applications of N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide is in the development of antibacterial agents. Research indicates that derivatives of this compound exhibit potent activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, modifications to the 2,6-difluorobenzamide structure have resulted in compounds that are significantly more effective against Staphylococcus aureus than their parent compounds .

FtsZ Inhibition

The compound has been identified as a promising inhibitor of the bacterial cell division protein FtsZ. FtsZ is crucial for bacterial cytokinesis, making it an attractive target for antibiotic development. Studies have shown that this compound and its analogs can disrupt the polymerization of FtsZ, leading to inhibited bacterial growth . This mechanism highlights its potential as a novel antibacterial agent.

Pharmacological Insights

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of this compound are critical for its therapeutic application. Research has focused on optimizing its absorption, distribution, metabolism, and excretion (ADME) profiles to enhance bioavailability. Modifications to the chemical structure aim to improve these properties without compromising its antibacterial efficacy .

Case Studies

A notable case study involved the evaluation of this compound in preclinical models where it demonstrated favorable pharmacological profiles compared to existing antibiotics. The study reported improved tissue penetration and sustained antibacterial activity over extended periods, suggesting potential for clinical use .

Structural Analysis and Synthesis

Chemical Structure

The structural characteristics of this compound contribute to its biological activity. The presence of the difluorobenzamide moiety enhances lipophilicity and may facilitate better interaction with bacterial targets .

Synthesis Pathways

Various synthetic routes have been developed to produce this compound efficiently. One common method involves the reaction of 2,6-difluorobenzoyl chloride with appropriate amines under controlled conditions to yield high-purity products suitable for biological testing .

Comparative Data Table

| Property | This compound | Standard Antibiotics |

|---|---|---|

| Target Protein | FtsZ | Various |

| Potency Against S. aureus | High (specific IC50 values needed from studies) | Moderate |

| Bioavailability | Optimized through structural modifications | Variable |

| Mechanism of Action | Inhibition of FtsZ polymerization | Inhibition of cell wall synthesis |

| Clinical Status | Preclinical development | Approved |

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The dimethylamino group may enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the difluorobenzene moiety can contribute to its stability and specificity .

Comparison with Similar Compounds

Key Structural Differences

The compound belongs to a broader class of N-substituted benzamides, which exhibit diverse biological activities depending on their substituents. Below is a comparative analysis with structurally related compounds:

Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound contrasts with the chloro substituents in diflubenzuron and fluazuron. This difference likely alters electronic properties, solubility, and target-binding kinetics.

- Linker Flexibility : The propyl chain in the target compound provides conformational flexibility, whereas diflubenzuron and fluazuron feature rigid urea linkages. Flexible linkers may enable broader interaction with enzymes or receptors .

- Fluorine Positioning : The 2,6-difluoro substitution pattern is conserved across these compounds, suggesting a shared role in stabilizing aromatic rings or resisting metabolic degradation.

Target Compound

The dimethylamino group mirrors motifs seen in neuroactive compounds (e.g., serotonin reuptake inhibitors), hinting at possible central nervous system applications .

Compared Compounds

- Diflubenzuron : Widely used in agriculture, it inhibits chitin synthesis in insects. Its urea bridge and chloro substituent are critical for binding to insect cytochrome P450 enzymes .

- Fluazuron : The trifluoromethylpyridine moiety enhances lipophilicity, improving penetration through tick cuticles. This structural complexity increases target specificity but may raise synthesis costs .

- N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide: The aminomethyl group facilitates further derivatization, making it a versatile intermediate in drug discovery .

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications supported by research findings.

Chemical Structure and Synthesis

The compound features a dimethylamino group and a difluorobenzene moiety, which contribute to its distinct chemical and biological properties. The synthesis typically involves the reaction of 2,6-difluorobenzoyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine in the presence of a base such as triethylamine.

This compound exerts its biological effects through interaction with specific molecular targets, such as proteins or enzymes. The dimethylamino group enhances binding affinity via hydrogen bonding or electrostatic interactions, while the difluorobenzene moiety increases stability against metabolic degradation .

Proposed Mechanisms:

- Protein Binding: The compound may bind to various proteins involved in cellular signaling pathways, altering their activity.

- Enzyme Inhibition: It has been investigated for its potential to inhibit key enzymes in metabolic pathways, contributing to its therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against various bacterial strains, particularly Gram-positive bacteria. For instance, it has been evaluated for its ability to inhibit FtsZ, a critical protein involved in bacterial cell division. Inhibitors of FtsZ have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the compound's potential in combating antibiotic resistance .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been explored for its analgesic effects in preclinical models, suggesting a mechanism that could involve modulation of pain pathways through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Inhibition of FtsZ Assembly:

- In Vivo Efficacy:

- Synergistic Effects with Antibiotics:

Comparative Analysis

A comparison with similar compounds reveals unique features that contribute to the biological activity of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(3-(4-(dimethylamino)phenyl)propyl)benzamide | Lacks fluorine substitution | Moderate antibacterial activity |

| N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-difluorobenzamide | Different fluorine positions | Enhanced stability and activity |

| N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-dichlorobenzamide | Chlorine instead of fluorine | Varied pharmacological profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-2,6-difluorobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a 2,6-difluorobenzoyl chloride derivative with a 3-(4-(dimethylamino)phenyl)propylamine precursor. Key steps include:

- Amide bond formation : Use coupling agents like 1,3-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran .

- Optimization : Temperature control (0–25°C) and inert atmosphere (N₂/Ar) improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Monitor reaction progress using TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and which key peaks confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the dimethylamino group resonance at δ ~2.8–3.2 ppm (singlet, 6H) and aromatic protons from the 2,6-difluorobenzamide moiety (δ ~7.0–7.5 ppm, split due to fluorine coupling).

- ¹⁹F NMR : Distinct signals at δ ~-110 to -115 ppm (ortho-fluorine substituents).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the exact mass (C₁₈H₁₉F₂N₂O: 334.14 g/mol).

- X-ray Crystallography : Resolve spatial arrangement of the dimethylamino phenyl and benzamide groups .

Q. What are the solubility and stability profiles of this compound under various conditions, and how do they affect experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for biological assays to avoid precipitation.

- Stability : Susceptible to photodegradation; store in amber vials at -20°C. Stability in aqueous buffers (pH 4–9) should be validated via HPLC over 24–48 hours .

Advanced Research Questions

Q. How does the electronic effect of the dimethylamino group influence the compound’s reactivity in further derivatization reactions?

- Methodological Answer : The electron-donating dimethylamino group enhances electrophilic substitution on the phenyl ring. For example:

- Nitration/Sulfonation : Direct substitutions occur preferentially at the para position relative to the dimethylamino group.

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl halides. Monitor steric hindrance from the propyl chain .

Q. What strategies can mitigate discrepancies in biological activity data across different in vitro assays for this compound?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., known kinase inhibitors for kinase assays).

- Solubility Controls : Include vehicle controls (DMSO) to rule out solvent interference.

- Dose-Response Validation : Perform triplicate experiments with IC₅₀/EC₅₀ calculations using nonlinear regression models .

Q. How can molecular docking studies predict the compound’s interaction with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic interactions from the difluorophenyl group.

- Validation : Compare docking scores with experimental IC₅₀ values. Perform molecular dynamics (MD) simulations (100 ns) to assess binding stability .

Q. What crystallographic insights explain the compound’s conformational stability, and how does this relate to its biological activity?

- Methodological Answer :

- Crystal Packing Analysis : X-ray diffraction reveals intramolecular H-bonds between the benzamide NH and fluorine atoms, stabilizing the planar conformation.

- Activity Correlation : The rigid structure may enhance target binding affinity by reducing entropy loss upon interaction .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s cytotoxicity in different cancer cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.